molecular formula C13H10F3N B13118940 5-Amino-2-(trifluoromethyl)biphenyl

5-Amino-2-(trifluoromethyl)biphenyl

Cat. No.: B13118940
M. Wt: 237.22 g/mol
InChI Key: ADGQHCDRQXPFFM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . This reaction can be carried out under mild conditions, often at room temperature, and in solvents like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions can be optimized to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives with different functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to its specific biphenyl structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

ADGQHCDRQXPFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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